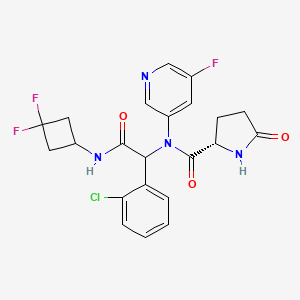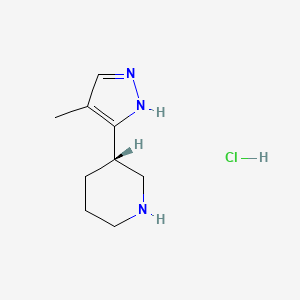
(S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the pyrazole ring in the structure adds to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Attachment to Piperidine: The pyrazole ring is then attached to the piperidine moiety through a series of nucleophilic substitution reactions.
Resolution of Enantiomers: The (S)-enantiomer can be separated using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the piperidine and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl: The enantiomer of the compound with potentially different biological activities.
3-(4-Methyl-1H-pyrazol-5-YL)piperidine: The non-chiral version of the compound.
Other Piperidine Derivatives: Compounds with similar structures but different substituents on the piperidine or pyrazole rings.
Uniqueness
(S)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl is unique due to its specific stereochemistry and the presence of both piperidine and pyrazole rings, which contribute to its distinct pharmacological profile.
Propiedades
Fórmula molecular |
C9H16ClN3 |
|---|---|
Peso molecular |
201.70 g/mol |
Nombre IUPAC |
(3S)-3-(4-methyl-1H-pyrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-7-5-11-12-9(7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3,(H,11,12);1H/t8-;/m0./s1 |
Clave InChI |
LJGFGRHPRPQIJR-QRPNPIFTSA-N |
SMILES isomérico |
CC1=C(NN=C1)[C@H]2CCCNC2.Cl |
SMILES canónico |
CC1=C(NN=C1)C2CCCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


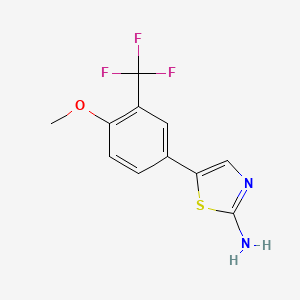
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
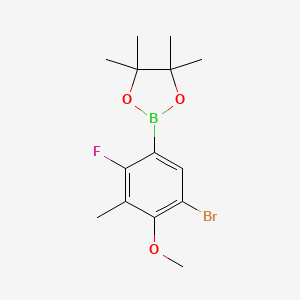

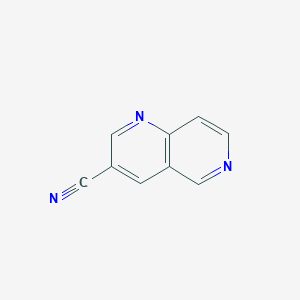
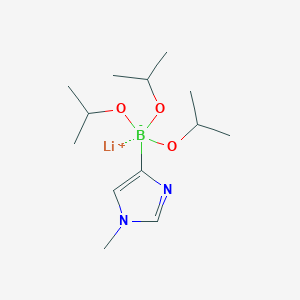
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
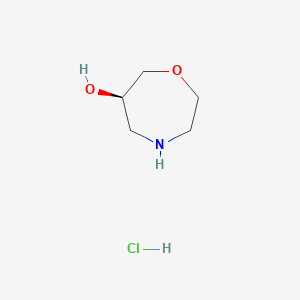
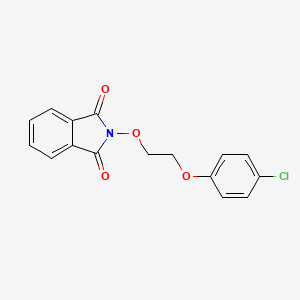

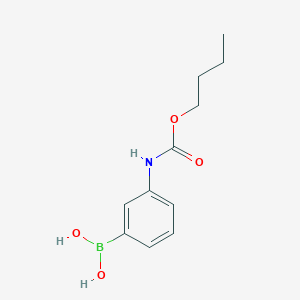
![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)
